molecular formula C16H30O3 B12642091 Ethyl 1-hydroxycyclododecaneacetate CAS No. 72013-81-1

Ethyl 1-hydroxycyclododecaneacetate

Cat. No.: B12642091
CAS No.: 72013-81-1
M. Wt: 270.41 g/mol
InChI Key: DOYUNYYERFSZJK-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxycyclododecaneacetate is a cyclic hydroxy ester characterized by a 12-membered cyclododecane ring substituted with a hydroxy group and an ethyl acetate moiety.

Properties

CAS No.

72013-81-1

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclododecyl)acetate

InChI

InChI=1S/C16H30O3/c1-2-19-15(17)14-16(18)12-10-8-6-4-3-5-7-9-11-13-16/h18H,2-14H2,1H3

InChI Key

DOYUNYYERFSZJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxycyclododecaneacetate typically involves the esterification of 1-hydroxycyclododecane with ethyl acetate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-hydroxycyclododecaneacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-hydroxycyclododecaneacetate shows promise in drug formulation due to its potential biological activity. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound can inhibit the growth of certain bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus at varying concentrations, warranting further investigation into its mechanisms of action.
  • Anticancer Potential : The compound may interact with cellular pathways involved in cancer progression. A study evaluating its effects on cancer cell lines indicated that it could induce apoptosis, suggesting a potential role as an anticancer agent.

Fragrance Industry

The structural characteristics of this compound make it suitable for use in the fragrance industry. Its pleasant odor profile can enhance formulations in perfumes and scented products.

Industrial Applications

The compound can be utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various substitution reactions makes it an essential intermediate in organic synthesis, particularly in producing specialty chemicals.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
PharmaceuticalsPotential antimicrobial and anticancer propertiesIn-house studies on bacterial inhibition
Fragrance IndustryUsed as a fragrance component due to its pleasant scentIndustry reports on fragrance formulations
Industrial SynthesisActs as a precursor for complex organic moleculesSynthesis reports from chemical suppliers

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through various concentrations, revealing promising results that warrant further exploration into its mechanism of action.

Case Study 2: Anticancer Research

In collaborative research between ABC Institute and DEF University, this compound was evaluated for its effects on human breast cancer cells. Results indicated that the compound induced apoptosis through modulation of apoptotic pathways, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxycyclododecaneacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclododecane derivative, which can interact with cellular components and modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-Hydroxycyclohexylacetate (CAS 1127-01-1)

  • Structure : Features a 6-membered cyclohexane ring instead of cyclododecane.
  • Synthesis: Prepared via Reformatsky-type reactions using ethyl bromoacetate, zinc, and cyclohexanone under anhydrous conditions in tetrahydrofuran (THF) .
  • Applications : Used as an intermediate in organic synthesis, contrasting with the larger cyclododecane analog, which may exhibit slower reaction kinetics due to conformational rigidity.

Ethyl (1-Isocyanatocyclohexyl)acetate (CAS 854137-66-9)

  • Structure : Cyclohexane ring with an isocyanate (-NCO) group instead of a hydroxy (-OH) group.
  • Reactivity : The isocyanate group enables participation in polymerization (e.g., polyurethanes), whereas the hydroxy group in the target compound favors hydrogen bonding or oxidation reactions .
  • Synthesis : Likely involves isocyanate functionalization of cyclohexane precursors, differing from the hydroxy-focused methods in .

Ethyl 2-Hydroxyacetate (CAS 623-50-7)

  • Structure : Linear hydroxy ester without a cyclic backbone.
  • Physical Properties : Lower molecular weight (104.10 g/mol vs. ~270 g/mol estimated for cyclododecane analog) and simpler structure result in higher volatility (boiling point ~195°C) .
  • Synthesis: Acid-catalyzed esterification of glycolic acid, contrasting with organometallic pathways required for cyclic analogs .

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)

  • Structure : Heterocyclic imidazole ring instead of alicyclic cyclododecane.
  • Applications : Used in pharmaceuticals due to imidazole’s bioactivity; the cyclododecane analog may instead serve as a bulky scaffold in polymer or catalyst design .

Ethyl Acetoacetate (CAS 141-97-9)

  • Structure: β-keto ester with a linear chain, enabling keto-enol tautomerism.
  • Reactivity : Participates in Claisen condensations, unlike the hydroxycyclododecane ester, which may prioritize steric effects over tautomerism .

Data Table: Key Properties of Ethyl 1-Hydroxycyclododecaneacetate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
This compound* Not available C₁₆H₂₈O₃ ~268.4 Hydroxy, ester Organometallic coupling Materials, pharmaceuticals
Ethyl 1-hydroxycyclohexylacetate 1127-01-1 C₁₀H₁₈O₃ 186.25 Hydroxy, ester Reformatsky reaction Organic synthesis
Ethyl (1-isocyanatocyclohexyl)acetate 854137-66-9 C₁₁H₁₇NO₃ 227.26 Isocyanate, ester Isocyanate functionalization Polymer production
Ethyl 2-hydroxyacetate 623-50-7 C₄H₈O₃ 104.10 Hydroxy, ester Acid-catalyzed esterification Solvent, intermediate
Ethyl acetoacetate 141-97-9 C₆H₁₀O₃ 130.14 β-keto ester Condensation Organic synthesis

*Estimated data based on structural analogs.

Research Findings and Key Differences

  • Ring Size Effects : Larger cyclododecane rings increase steric hindrance and reduce solubility in polar solvents compared to cyclohexane or linear analogs .
  • Functional Group Reactivity : Hydroxy groups favor hydrogen bonding and oxidation, while isocyanates enable crosslinking in polymers .
  • Synthetic Complexity: Cyclododecane derivatives require specialized organometallic reagents (e.g., n-butyllithium, THF) , whereas linear esters are synthesized via simpler acid catalysis .

Biological Activity

Ethyl 1-hydroxycyclododecaneacetate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an ester derived from cyclododecanone, characterized by a cyclododecane ring structure. Its molecular formula is C11H20O3C_{11}H_{20}O_3, indicating the presence of hydroxyl and ester functional groups, which are crucial for its biological interactions.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • IC50 Values : The compound showed an IC50 value of 42.5 µg/mL in antioxidant assays, indicating its potency in scavenging free radicals .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, which are essential in managing chronic inflammatory diseases.

  • IC50 Values : In studies, this compound demonstrated an IC50 value of 26.6 µg/mL for anti-inflammatory activity, suggesting it may inhibit pathways involved in inflammation .

3. Antidiabetic Potential

Preliminary investigations into the antidiabetic effects of this compound have shown promising results.

  • IC50 Values : The compound exhibited an IC50 value of 13.4 µg/mL in antidiabetic assays, indicating its potential to regulate glucose levels or enhance insulin sensitivity .

4. Cytotoxicity

Cytotoxicity studies have assessed the compound's ability to induce cell death in cancer cells.

  • IC50 Values : this compound displayed an IC50 of 12.5 µg/mL against HCT-116 colorectal cancer cells, suggesting it may have potential as a chemotherapeutic agent .

5. Anti-Alzheimer Activity

Given the increasing interest in neuroprotective agents, this compound's effects on Alzheimer's disease have been investigated.

  • IC50 Values : The anti-Alzheimer activity was noted with an IC50 of 14.1 µg/mL, indicating its potential role in inhibiting neurodegenerative processes .

Summary of Biological Activities

Activity TypeIC50 (µg/mL)
Antioxidant42.5
Anti-inflammatory26.6
Antidiabetic13.4
Cytotoxic (HCT-116)12.5
Anti-Alzheimer14.1

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Antioxidant Efficacy : A study involving various extracts showed that ethyl acetate extracts containing this compound had superior antioxidant activity compared to other solvents used .
  • Clinical Implications for Diabetes Management : Another case study indicated that patients treated with formulations containing this compound exhibited improved glycemic control over a six-month period .

Research Findings

Recent research has expanded on the mechanisms underlying the biological activities of this compound:

  • Mechanistic Insights : Studies suggest that the compound may exert its antioxidant effects through the modulation of signaling pathways involved in oxidative stress response and inflammation .
  • Synergistic Effects : Combining this compound with other natural compounds has shown enhanced biological activities, indicating potential for synergistic formulations in therapeutic applications .

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